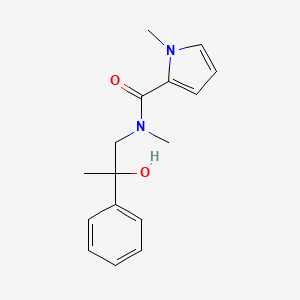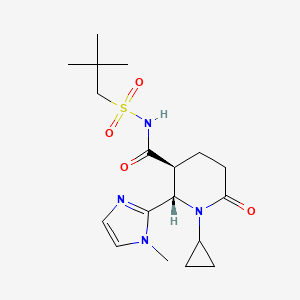![molecular formula C22H23KN4O4 B6978379 Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate](/img/structure/B6978379.png)
Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate is a complex organic compound known for its multifaceted applications in various fields of science. This compound is characterized by a unique molecular structure that integrates several functional groups, making it particularly valuable in chemical synthesis, biological research, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate involves several steps:
Formation of Intermediate Compounds: : The initial stages involve the reaction between 2-methoxyphenyl and 1-methylimidazole to form a stable intermediate.
Benzylation: : The benzyl group is introduced through a nucleophilic substitution reaction.
Carbamoylation: : The intermediate undergoes carbamoylation to introduce the carbamoyl functional group.
Final Esterification and Potassium Salt Formation:
Industrial Production Methods
On an industrial scale, the production of this compound is streamlined through continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
This compound can undergo a variety of chemical reactions:
Oxidation: : It reacts with oxidizing agents, often leading to the formation of more complex structures.
Reduction: : It can be reduced under specific conditions, altering its functional groups and overall reactivity.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions Used
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Typical conditions involve controlled temperatures (0-100°C) and the use of solvents like dichloromethane or ethanol.
Major Products Formed
Depending on the reaction, major products can include oxidized derivatives, reduced forms with altered functional groups, or substituted compounds with modified side chains.
Applications De Recherche Scientifique
Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate has extensive applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in cell signaling and metabolic pathways.
Medicine: : Explored for therapeutic properties in the treatment of certain diseases due to its unique molecular interactions.
Industry: : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular Interaction: : It interacts with specific proteins and enzymes, influencing their activity.
Pathway Modulation: : It can modulate biochemical pathways by altering the function of key molecules involved in these processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate stands out due to its unique combination of functional groups. Other similar compounds include:
Potassium;2-[benzyl-[[(2-hydroxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate
Potassium;2-[benzyl-[[(2-chlorophenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate
Each of these compounds has distinctive properties and applications, but this compound remains unique due to its specific structural attributes and reactivity profile.
Propriétés
IUPAC Name |
potassium;2-[benzyl-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4.K/c1-25-13-12-23-21(25)20(17-10-6-7-11-18(17)30-2)24-22(29)26(15-19(27)28)14-16-8-4-3-5-9-16;/h3-13,20H,14-15H2,1-2H3,(H,24,29)(H,27,28);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUSXXGHGBNDY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2OC)NC(=O)N(CC3=CC=CC=C3)CC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23KN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978308.png)

![3-[1-[Methyl-[(1-methyltriazol-4-yl)methyl]amino]ethyl]benzonitrile](/img/structure/B6978339.png)
![N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine](/img/structure/B6978344.png)
![4-methoxy-3-methyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B6978365.png)
![3-[1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]ethyl]benzonitrile](/img/structure/B6978370.png)
![Potassium;4-methyl-2-[methyl-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]amino]pentanoate](/img/structure/B6978393.png)
![potassium;2-[benzyl(1H-pyrazol-5-ylmethylcarbamoyl)amino]acetate](/img/structure/B6978395.png)
![5-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2H-tetrazole](/img/structure/B6978402.png)
![potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate](/img/structure/B6978408.png)

![5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole](/img/structure/B6978421.png)

